N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide

Description

Molecular Taxonomy within Sulfonamide Derivatives

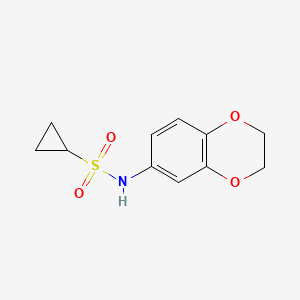

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide belongs to the sulfonamide family, characterized by the presence of a sulfonyl group (-SO₂-) bonded to an amine (-NH₂) . Its molecular architecture differentiates it from classical antibacterial sulfonamides (e.g., sulfamethazine, sulfadiazine) by incorporating a 1,4-benzodioxane ring and a cyclopropane moiety directly attached to the sulfonamide nitrogen (Fig. 1). Unlike antibacterial variants that require an N⁴ aromatic amine for antimicrobial activity , this compound lacks this feature, aligning it with non-antibacterial sulfonamides used in metabolic and inflammatory disorders.

Table 1: Structural comparison with representative sulfonamides

| Compound | Core Structure | Functional Groups | Biological Class |

|---|---|---|---|

| Sulfamethazine | Pyrimidine-sulfonamide | N⁴ aromatic amine | Antibacterial |

| This compound | Benzodioxane-sulfonamide | Cyclopropane, non-aromatic amine | Non-antibacterial (hypothetical) |

| Acetazolamide | Thiadiazole-sulfonamide | Zinc-binding motif | Carbonic anhydrase inhibitor |

Historical Development of Benzodioxin-Based Sulfonamides

The integration of 1,4-benzodioxane into sulfonamide chemistry emerged in the early 21st century as researchers sought to enhance metabolic stability and blood-brain barrier penetration. The 1,4-benzodioxane scaffold, known for its conformational rigidity and oxygen-rich structure, was first coupled with sulfonamide groups in compounds targeting serotonin receptors . Cyclopropane additions, as seen in this compound, were later introduced to exploit strain-induced reactivity and spatial constraints for selective target engagement .

Relation to Other Dihydrobenzodioxin and Cyclopropane Derivatives

This compound shares structural motifs with two distinct classes:

- Dihydrobenzodioxin derivatives : The 1,4-benzodioxane ring system is prevalent in anticoagulants and neuroactive agents, where its ether linkages improve solubility compared to fully aromatic systems .

- Cyclopropane sulfonamides : Compounds like 1-(hydroxymethyl)cyclopropane-1-sulfonamide demonstrate cyclopropane’s role in modulating sulfonamide acidity and hydrogen-bonding capacity. The three-membered ring induces ~120° bond angles at the sulfonamide nitrogen, potentially altering protein-binding conformations.

Structural hybridization example :

$$ \text{1,4-Benzodioxane} + \text{Cyclopropanesulfonamide} \rightarrow \text{Enhanced rigidity and electronic profile} $$

Pharmacophore Mapping and Structural Elements

Critical pharmacophoric features of this compound include:

- Sulfonamide core : The -SO₂-NH- group serves as a hydrogen bond donor/acceptor, with computed electrostatic potential maps showing strong negative charge localization at the sulfonyl oxygens (-0.45 e) .

- 1,4-Benzodioxane ring : Conformational analysis reveals a chair-like structure with dihedral angles of 178° between oxygen atoms, creating a planar hydrophobic surface for π-π stacking .

- Cyclopropane spacer : Introduces 27 kcal/mol of ring strain, forcing the sulfonamide nitrogen into a pyramidal geometry (N-SO₂-C angle = 106°) that may hinder off-target interactions .

Table 2: Quantum mechanical parameters of key structural elements

| Parameter | Sulfonamide Group | 1,4-Benzodioxane | Cyclopropane |

|---|---|---|---|

| Bond length (S-N) | 1.63 Å | - | - |

| Dihedral angle (O-C-O-C) | - | 178° | - |

| Ring strain energy | - | - | 27 kcal/mol |

| HOMO-LUMO gap | 5.1 eV | 4.8 eV | 6.3 eV |

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJLFVKUFFBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-substituted sulfonamides.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through:

- Oxidation : Producing sulfone derivatives.

- Reduction : Leading to amine derivatives.

- Substitution Reactions : Resulting in N-substituted sulfonamides.

These reactions facilitate the creation of more complex molecules for further research and application in pharmaceuticals.

Biological Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide has been investigated for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, which can inhibit processes such as bacterial cell wall synthesis and fungal cell membrane formation.

| Activity Type | Target Enzyme | Effect |

|---|---|---|

| Antibacterial | Various bacterial enzymes | Inhibition of growth |

| Antifungal | Fungal cell membrane synthesis | Disruption of membrane integrity |

| Enzyme Inhibition | α-glucosidase & acetylcholinesterase | Potential therapeutic applications |

Medical Applications

In medical research, this compound is being explored for its antibacterial and antifungal properties. Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for new antibiotic development.

Case Study: Antibacterial Activity

A study demonstrated that this compound showed promising results against multi-drug resistant strains of bacteria, indicating its potential as a novel therapeutic agent .

Industrial Applications

The compound is also being utilized in the development of new materials with specific properties due to its unique chemical characteristics. Its applications extend to:

- Polymer Chemistry : As an additive to enhance material properties.

- Agricultural Chemistry : Developing pesticides with improved efficacy.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of biological processes such as bacterial cell wall synthesis or fungal cell membrane formation .

Comparison with Similar Compounds

Antibacterial Activity

- Parent compound 3 and most derivatives showed negligible activity against Gram-positive bacteria but selective inhibition against E. coli. For example, 5a (2-bromoethyl) and 5b (2-phenethyl) exhibited MIC values of 9.22±0.70 µg/mL and 9.66±0.33 µg/mL, respectively, compared to ciprofloxacin (8.01±0.12 µg/mL) .

- Derivatives with bulky aralkyl groups (e.g., 5c , 5e ) prioritized lipoxygenase inhibition over antibacterial effects .

Enzyme Inhibition

- Lipoxygenase : The 4-methylbenzenesulfonyl derivatives 5c and 5e showed moderate activity, likely due to enhanced hydrophobic interactions from the 3-phenylpropyl and 4-chlorobenzyl groups .

- Acetylcholinesterase : 4-Chlorobenzenesulfonyl derivatives 5j and 5d displayed moderate inhibition, suggesting the chloro group enhances target binding .

- α-Glucosidase : Substitutions at the phenylacetamide moiety (e.g., 7i , 5i ) improved activity, though potency remained lower than acarbose .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its enzyme inhibitory properties, synthesis methods, and relevant studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides under alkaline conditions. The following steps outline a general synthetic route:

- Starting Material Preparation : 2,3-dihydrobenzo[1,4]-dioxin-6-amine is reacted with sulfonyl chloride in the presence of an alkaline medium to form the corresponding sulfonamide.

- Cyclopropanation : The sulfonamide can then undergo cyclopropanation using cyclopropane derivatives to yield this compound.

The reaction conditions and specific reagents can vary based on the desired substituents and functional groups on the cyclopropane moiety.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission and is a target for Alzheimer's disease treatment. Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamides have shown promising inhibitory activity against AChE .

- α-Glucosidase : Inhibitors of this enzyme are significant for managing Type 2 Diabetes Mellitus (T2DM). Studies indicate that derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) exhibit varying degrees of α-glucosidase inhibition .

The following table summarizes some key findings regarding the biological activity of related compounds:

Case Studies

Several case studies have been published that explore the therapeutic potential of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin):

- Alzheimer's Disease Models : A study investigated the effects of various sulfonamides on AChE activity in rat brain homogenates. Results indicated that specific derivatives significantly reduced AChE activity compared to controls, suggesting potential for Alzheimer's therapy .

- Diabetes Management : Another study focused on the α-glucosidase inhibitory activity of synthesized derivatives in vitro. The findings showed that certain compounds effectively lowered glucose absorption rates in diabetic models by inhibiting α-glucosidase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.